BOC-DL-Phenylalanine
Overview
Description
BOC-DL-Phenylalanine is a derivative of phenylalanine, an α-amino acid essential for humans . It is commonly found in the breast milk of mammals and is often used as a dietary supplement .
Synthesis Analysis
The synthesis of BOC-DL-Phenylalanine involves the reaction of amino acid or peptide with guanidine hydrochloride and di-tert-butyl dicarbonate in ethanol . In another study, a systematic engineering approach was used to enable efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids, such as BOC-DL-Phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Scientific Research Applications
Biochemical Reagents
BOC-DL-Phenylalanine is used as a biochemical reagent .
Application
It’s used in various biochemical experiments and reactions due to its properties .
Methods of Application
The specific methods of application can vary depending on the experiment or reaction it’s being used in .
Biosynthesis of L-Phenylalanine
BOC-DL-Phenylalanine is related to the biosynthesis of L-Phenylalanine .
Application
L-Phenylalanine is an essential amino acid with various promising applications. The microbial pathway for L-Phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .
Methods of Application
An artificial bioconversion process was developed to synthesize L-Phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). This work opens the possibility of L-Phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
Results or Outcomes
The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. Finally, the aromatic precursors were expanded to produce L-Phenylalanine from benzyl alcohol .
Synthesis of Amide Derivatives
BOC-DL-Phenylalanine is used in the synthesis of amide derivatives .
Application
A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines .
Methods of Application
The synthesis was carried out using propylphosphonic anhydride (T3P) as a coupling reagent .
Results or Outcomes
The synthesized amide derivatives were characterized through IR, LC–MS, 1H and 13C NMR spectral studies .
Self-Assembly of Dipeptide Nanotubes
BOC-DL-Phenylalanine is used in the self-assembly of dipeptide nanotubes .
Application
Large-scale hybrid electrospun arrays containing N-tert-butoxycarbonyl (Boc) diphenylalanine in the form of nanotubes embedded in biocompatible polymers were developed .
Methods of Application
The nanostructured hybrid materials were produced by the electrospinning technique .
Results or Outcomes
These nanofibers exhibit strong piezoelectric properties when a periodic mechanical force is applied . They can generate voltage, current and density power of up to 30 V, 300 nA and 2.3 μW cm −2, respectively, when a periodical force of 1.5 N is applied .
Drug Delivery and Environmental Applications
BOC-DL-Phenylalanine and its derivatives can form gels with various applications .
Application
These gels have been used for drug delivery, as extracellular matrix for tissue engineering, for oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and for the detection of explosives .
Methods of Application
The specific methods of application can vary depending on the specific use case. For example, in drug delivery, the gel might be loaded with a drug and then administered to the patient .
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296718 | |
Record name | BOC-DL-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
BOC-DL-Phenylalanine | |
CAS RN |
13734-34-4, 1178567-92-4, 4530-18-1 | |
Record name | Boc-phenylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BOC-DL-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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